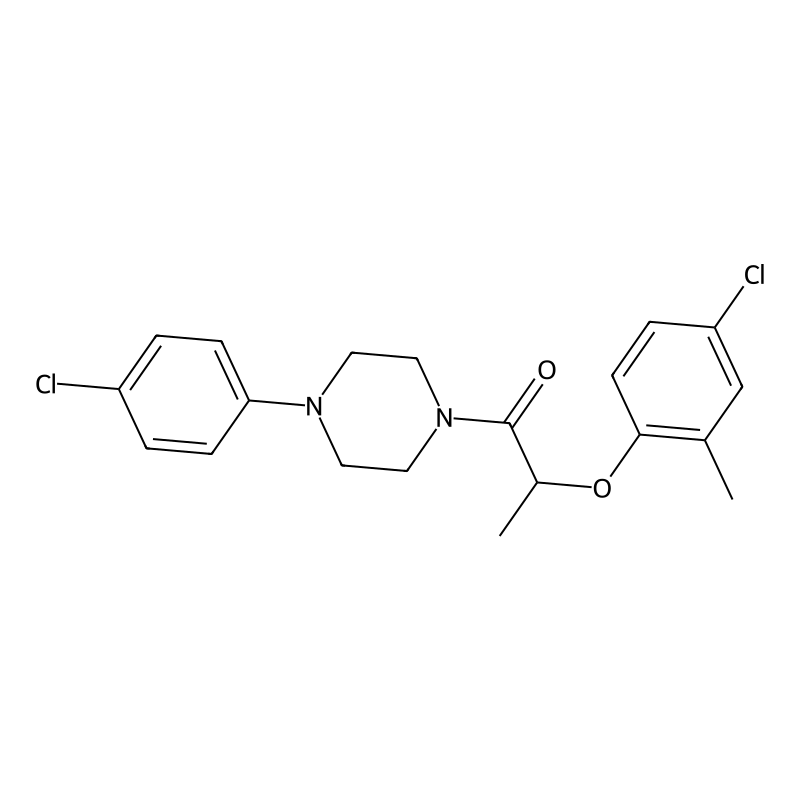

2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound characterized by its complex molecular structure. Its molecular formula is CHClNO, with a molecular weight of approximately 393.307 g/mol. The compound features a piperazine moiety, which is commonly associated with various pharmacological activities, and a chlorinated aromatic system, contributing to its potential biological properties. The presence of the chloro and methyl groups on the phenoxy ring enhances its lipophilicity, which can influence its interaction with biological membranes.

The chemical reactivity of 2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one can be attributed to its functional groups. The compound may undergo various reactions typical for ketones, such as nucleophilic addition reactions. Additionally, the piperazine ring can participate in substitution reactions due to the presence of nitrogen atoms, which can be protonated or deprotonated depending on the pH of the environment.

Research indicates that compounds similar to 2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one exhibit significant biological activities, including antipsychotic and antidepressant effects. The piperazine structure is particularly noted for its role in modulating neurotransmitter systems, such as serotonin and dopamine pathways, which are critical in treating psychiatric disorders. Specific studies on this compound's activity remain limited, but its structural features suggest potential efficacy in therapeutic applications.

The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one typically involves multi-step organic synthesis techniques. One common method includes:

- Formation of the Phenoxy Group: Starting from 4-chloro-2-methylphenol, a phenoxy group can be introduced through etherification.

- Piperazine Derivative Preparation: A suitable piperazine derivative is synthesized through alkylation or acylation reactions.

- Coupling Reaction: The final step involves coupling the phenoxy compound with the piperazine derivative using standard coupling reagents such as carbodiimides or phosphonium salts to form the desired ketone.

Due to its structural characteristics and potential biological activity, 2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one could find applications in:

- Pharmaceutical Development: As a lead compound in developing new antipsychotic or antidepressant medications.

- Research: In studies aimed at understanding the mechanisms of action of piperazine derivatives and their effects on neurotransmitter systems.

Interaction studies involving 2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one are essential for elucidating its pharmacodynamics. Preliminary studies suggest that compounds with similar structures may interact with serotonin receptors (5-HT) and dopamine receptors (D2), influencing mood and behavior. Detailed pharmacokinetic studies would be necessary to assess absorption, distribution, metabolism, and excretion profiles.

Similar Compounds: Comparison

Several compounds share structural similarities with 2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Chloro-2-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one | CHClNO | Similar structure with different halogen substitution |

| 1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one | CHClF NO | Fluorine substitution instead of chlorine |

| Cetirizine Dihydrochloride | CHClNO | Antihistamine with a piperazine core |

These compounds highlight unique variations in halogen substitution and functional groups that may affect their biological activity and pharmacological profiles. The presence of different halogens (chlorine vs. fluorine) can significantly influence receptor affinity and selectivity.